(4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone
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Overview
Description
(4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone is a chemical compound that features a cyclopentene ring substituted with a methyl group and a morpholine moiety attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through the dehydration of cyclopentanol or by the catalytic hydrogenation of cyclopentadiene.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Morpholine Moiety: The morpholine moiety is introduced through a nucleophilic substitution reaction where morpholine reacts with an appropriate electrophile, such as a halogenated precursor.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, typically achieved through a condensation reaction between the cyclopentene derivative and the morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone is unique due to its combination of a cyclopentene ring, a morpholine moiety, and a methanone linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
56133-71-2 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(4-methylcyclopenten-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H17NO2/c1-9-2-3-10(8-9)11(13)12-4-6-14-7-5-12/h3,9H,2,4-8H2,1H3 |
InChI Key |
PKWNBHAJLLOULO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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